molecular formula C18H28N2O4 B2462050 N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide CAS No. 1251559-67-7

N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide

Cat. No. B2462050
CAS RN: 1251559-67-7
M. Wt: 336.432
InChI Key: HZWNIRPORYZYTE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide, also known as BML-111, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in 2001 by scientists at the University of Naples Federico II, Italy. BML-111 has been found to have potential therapeutic applications due to its anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell differentiation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide in lab experiments is its ability to reduce inflammation and pain. This makes it a potential candidate for the treatment of several diseases such as arthritis, neuropathic pain, and multiple sclerosis. However, one of the limitations of using N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide and its potential side effects.

Synthesis Methods

N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with 4-(2-methoxyethoxy)methylpiperidine in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with 1-chlorocarbonyl-4-piperidinyl chloride to form the final product.

Scientific Research Applications

N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have analgesic properties, which make it a potential candidate for the treatment of pain.

properties

IUPAC Name

4-(2-methoxyethoxymethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-11-12-24-14-16-7-9-20(10-8-16)18(21)19-13-15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWNIRPORYZYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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